molecular formula C24H26N4O4S2 B4762387 ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4762387
M. Wt: 498.6 g/mol
InChI Key: QCGPHTMQFAFQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzothiophene core, and an ethyl ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazole ring through a cyclization reaction. The final steps involve the attachment of the ethyl ester and the hydroxylphenyl group under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up the synthesis. Key parameters such as temperature, pressure, and reaction time would be meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its unique structure, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and benzothiophene core are key structural features that enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(METHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(ETHYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable molecule for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-3-13-28-21(15-9-5-7-11-17(15)29)26-27-24(28)33-14-19(30)25-22-20(23(31)32-4-2)16-10-6-8-12-18(16)34-22/h3,5,7,9,11,29H,1,4,6,8,10,12-14H2,2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGPHTMQFAFQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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